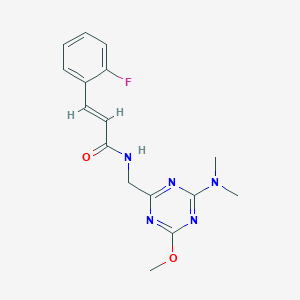

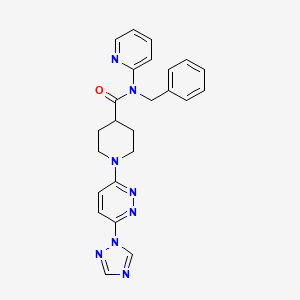

![molecular formula C11H15N3 B2670003 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine CAS No. 39650-66-3](/img/structure/B2670003.png)

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine” is a chemical compound that falls under the category of benzimidazole derivatives . The empirical formula for this compound is C9H12ClN3 and it has a molecular weight of 197.66 . It is also known as "(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride" .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and benzimidazol-2-yl phenyl methanones can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be used to synthesize metal-organic frameworks (MOFs) when combined with metal ions .科学的研究の応用

Catalytic Synthesis

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine is utilized in catalytic synthesis. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach is used to synthesize functionalized benzimidazoimidazoles, including derivatives of this compound. This process involves using palladium iodide as a catalyst under mild conditions, resulting in products with high yields and turnover numbers (Veltri et al., 2018).

Anticancer Agent Synthesis

This compound also finds application in the synthesis of anticancer agents. The design and synthesis of bis-benzimidazole derivatives, which include structures related to this compound, have been investigated for their anticancer activities. These derivatives have shown notable activities against cancer cell lines, indicating their potential as leads for developing effective cancer treatments (Rashid, 2020).

Synthesis of Antimicrobial Agents

The compound is also utilized in the synthesis of antimicrobial agents. Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives have shown comparable activities to standard antibiotics, indicating their potential in treating infections (Reddy & Reddy, 2010).

Dual Serotonin Receptor Antagonists

Furthermore, this compound is involved in the synthesis of dual serotonin receptor antagonists. Derivatives have been synthesized and evaluated against serotonin receptors, showing potential as dual 5-HT7/5-HT2A serotonin receptor ligands. This indicates their potential application in treating disorders related to serotonin dysregulation (Deau et al., 2015).

作用機序

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the context in which they are used. For example, a Pd(II) complex with a benzimidazole derivative has been shown to have tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBUSJXTDHAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC2=CC=CC=C2N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

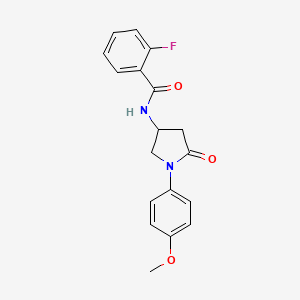

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

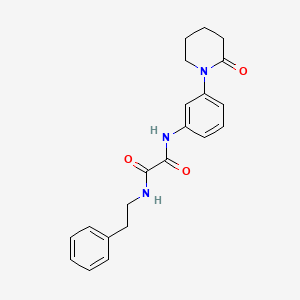

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)

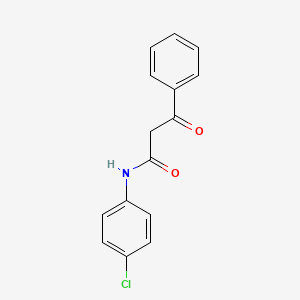

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)